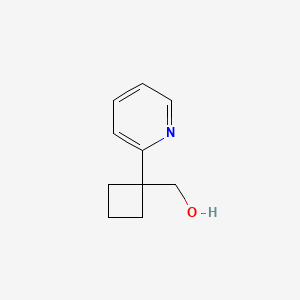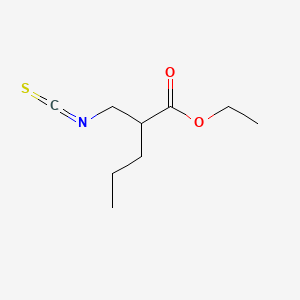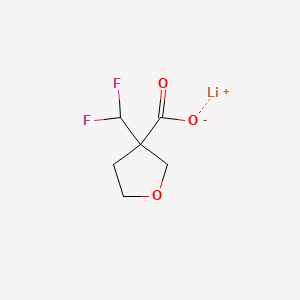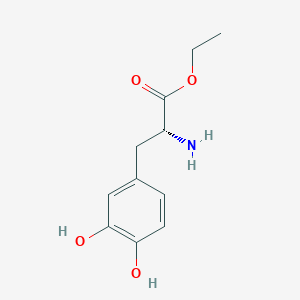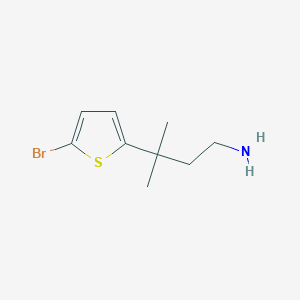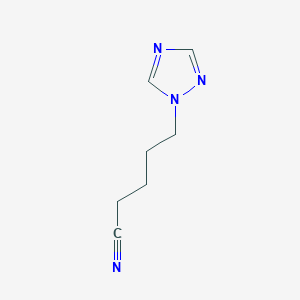
5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: is an organic compound that features a triazole ring attached to a pentanenitrile chain. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile typically involves the reaction of 1H-1,2,4-triazole with a suitable pentanenitrile precursor. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the triazole ring or the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents. Triazole-containing drugs are widely used in the treatment of infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Comparison: Compared to these similar compounds, 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is unique due to its pentanenitrile chain, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2 |
InChI-Schlüssel |
VNJZVMSAJLEQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




